molecular formula C18H23N3O2 B5676560 2-(4-phenoxybutyl)-5-pyrrolidin-1-ylpyridazin-3(2H)-one

2-(4-phenoxybutyl)-5-pyrrolidin-1-ylpyridazin-3(2H)-one

Cat. No. B5676560
M. Wt: 313.4 g/mol
InChI Key: YVNYNLXVWLBYEJ-UHFFFAOYSA-N
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Description

"2-(4-phenoxybutyl)-5-pyrrolidin-1-ylpyridazin-3(2H)-one" is a compound that likely shares characteristics with various heterocyclic and pyridazinone derivatives known for their diverse biological activities. This synthesis integrates knowledge from related compounds to infer possible synthesis pathways, structural characteristics, and property analyses.

Synthesis Analysis

The synthesis of heterocyclic compounds often involves palladium-catalyzed reactions or multi-component reactions. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones through palladium-catalyzed cascade reactions exemplifies a method that could be adapted for synthesizing complex molecules similar to our compound of interest (Zhang, Fan, & Zhang, 2016).

Molecular Structure Analysis

Structural determinations often utilize NMR, X-ray crystallography, and computational methods. For example, the structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione through X-ray diffraction and DFT calculations provides a framework for analyzing molecular structures and could be relevant for understanding our target molecule (Prasad et al., 2018).

Chemical Reactions and Properties

The reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides in the presence of trifluoroacetic acid for synthesizing 2-aryl-1-sulfonylpyrrolidines highlights a chemical reaction that could potentially be involved in the synthesis or modification of our target compound (Smolobochkin et al., 2017).

properties

IUPAC Name

2-(4-phenoxybutyl)-5-pyrrolidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c22-18-14-16(20-10-4-5-11-20)15-19-21(18)12-6-7-13-23-17-8-2-1-3-9-17/h1-3,8-9,14-15H,4-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNYNLXVWLBYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=O)N(N=C2)CCCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-phenoxybutyl)-5-pyrrolidin-1-ylpyridazin-3(2H)-one

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